

Early Preclinical Pharmacology of Repaglinide: A Technical Guide

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Compound of Interest				
Compound Name:	Repaglinide			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical pharmacology of **Repaglinide**, a fast-acting insulin secretagogue of the meglitinide class. The information presented herein is intended to support research and development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways.

Mechanism of Action

Repaglinide effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β -cells.[1][2][3][4][5] This action is contingent upon the presence of functional β -cells.[1][5] The molecular mechanism involves the binding of **Repaglinide** to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-dependent potassium (KATP) channel in the β -cell membrane.[3][6][7] This binding is distinct from that of sulfonylureas.[8]

The binding of **Repaglinide** to SUR1 inhibits the channel's activity, leading to membrane depolarization.[1][4][5][7] This change in membrane potential results in the opening of voltage-dependent calcium channels, causing an influx of extracellular calcium.[1][5][7] The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[1][5][7] Notably, the insulinotropic effect of **Repaglinide** is glucose-dependent, diminishing at low glucose concentrations.[1][5][7]



Recent studies have also suggested that the pericentrin (PCNT)-F-actin pathway may play a role in how **Repaglinide** regulates on-demand insulin secretion.[9]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies of **Repaglinide**.

Table 1: In Vitro Binding Affinity and Potency



Parameter	Value	Species/Syste m	Notes	Reference(s)
Binding Affinity (KD)				
SUR1 alone	59 ± 16 nM	Recombinant	Low affinity	[6][10]
SUR1 + Kir6.2	0.42 ± 0.03 nM	Recombinant	High affinity (approx. 150-fold increase)	[6]
SUR1 + Kir6.2ΔN14	51 ± 23 nM	Recombinant	Low affinity, highlighting the importance of the Kir6.2 N- terminus	[6][10]
Insulin Secretion (EC50)				
Repaglinide	29 nM	Perifused mouse islets	More potent than glibenclamide	[11]
Glibenclamide	80 nM	Perifused mouse islets	For comparison	[11]
Other In Vitro Activities (IC50)				
Rhodopsin Kinase Assay (antagonism of recoverin)	400 μΜ	Biochemical Assay	[10]	
CCaMK (antagonism of regulatory domain)	55 μΜ	Biochemical Assay	Ca2+-dependent binding to NCS proteins	[10]
PpCaMK (antagonism of	4 μΜ	Biochemical Assay	Ca2+-dependent binding to NCS	[10]



regulatory proteins domain)

Table 2: In Vivo Efficacy in Animal Models

Parameter	Value	Species	Route of Administrat ion	Notes	Reference(s
Hypoglycemi c Action (ED50)					
Repaglinide	10.4 μg/kg	Rat	Intravenous	More potent than glibenclamide	[11]
15.6 μg/kg	Rat	Oral	[11]		
Glibenclamid e	70.3 μg/kg	Rat	Intravenous	For comparison	[11]
203.2 μg/kg	Rat	Oral	For comparison	[11]	

Table 3: Pharmacokinetic Parameters in Animals



Parameter	Value	Species	Notes	Reference(s)
Half-life (t1/2)	~1 hour	Rat	Rapid elimination	[12]
Peak Plasma Concentration (Tmax)	< 1 hour	Healthy subjects/patients	Rapid absorption	[1]
Bioavailability (Absolute)	56%	Healthy subjects	[1]	
Protein Binding	>98%	Human serum albumin	[1][4]	_
Metabolism	Hepatic (CYP2C8 and CYP3A4)	In vitro data	Metabolites are inactive	[1][2][4]
Excretion	~90% in feces, ~8% in urine	Human	Primarily via biliary excretion	[4][8]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Insulin Release from Perifused Mouse Islets

Objective: To determine the potency and dynamics of **Repaglinide**-stimulated insulin secretion.

Protocol:

- Islet Isolation: Pancreatic islets are isolated from mice (e.g., NMRI mice) by collagenase digestion followed by purification on a Ficoll gradient.
- Perifusion Setup: Isolated islets are placed in a perifusion chamber and maintained at 37°C. The chamber is perifused with a Krebs-Ringer bicarbonate buffer containing glucose at a specific concentration (e.g., 5 or 10 mmol/l).
- Stimulation: After a stabilization period, the perifusion medium is switched to one containing varying concentrations of **Repaglinide** or a comparator compound (e.g., glibenclamide).



- Sample Collection: Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).
- Insulin Measurement: The insulin concentration in each collected fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The insulin secretion rate is calculated for each time point. Concentrationresponse curves are generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal stimulatory effect.[11]

In Vivo Hypoglycemic Action in Rats

Objective: To assess the in vivo potency of **Repaglinide** in lowering blood glucose levels.

Protocol:

- Animal Model: Normal, healthy rats (e.g., Sprague-Dawley or Wistar) are used. For studies
 in diabetic models, diabetes can be induced with streptozotocin (STZ).[13] Animals are
 fasted overnight before the experiment.
- Drug Administration: Repaglinide is administered either intravenously (i.v.) via a tail vein or orally (p.o.) by gavage at various doses. A vehicle control group receives the formulation excipient alone.
- Blood Sampling: Blood samples are collected from the tail vein at multiple time points before and after drug administration (e.g., 0, 30, 60, 120, 180, and 240 minutes).
- Glucose Measurement: Blood glucose concentrations are measured immediately using a calibrated glucometer.
- Data Analysis: The percentage reduction in blood glucose from baseline is calculated for
 each dose and time point. The data are used to determine the ED50, the dose that produces
 50% of the maximal hypoglycemic effect.[11] Plasma insulin levels can also be measured
 from collected samples to correlate with the glucose-lowering effect.[11]

Radioligand Binding Assays for KATP Channels



Objective: To determine the binding affinity of **Repaglinide** for the SUR1 subunit of the KATP channel.

Protocol:

- Membrane Preparation: Membranes are prepared from cells (e.g., COS-7 cells) transiently transfected to express the desired KATP channel subunits (e.g., SUR1 alone or SUR1 coexpressed with Kir6.2).
- Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]glibenclamide) and varying concentrations of unlabeled **Repaglinide** in an ATP-free buffer at 37°C.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
- Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) for **Repaglinide**.[6]

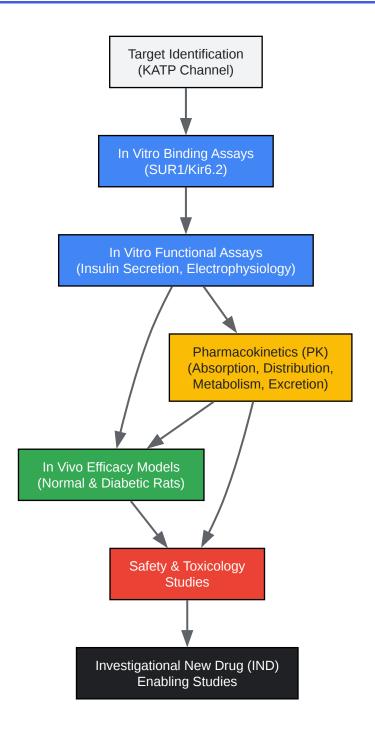
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of **Repaglinide**.









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